molecular formula C12H15FN2O3 B11861500 Methyl 2-amino-5-fluoro-4-morpholinobenzoate

Methyl 2-amino-5-fluoro-4-morpholinobenzoate

Cat. No.: B11861500
M. Wt: 254.26 g/mol
InChI Key: UJNUQTLHSPITTG-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-fluoro-4-morpholinobenzoate is a chemical compound with the molecular formula C12H15FN2O3. It is known for its unique structure, which includes a morpholine ring, a fluorine atom, and an amino group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-fluoro-4-morpholinobenzoate typically involves the reaction of 2-amino-5-fluorobenzoic acid with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and an acid catalyst to convert the carboxylic acid group into a methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The production process is designed to be cost-effective and environmentally friendly, with minimal waste generation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-fluoro-4-morpholinobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-5-fluoro-4-morpholinobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-fluoro-4-morpholinobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-2-fluorobenzoate: Similar structure but lacks the morpholine ring.

    2-amino-5-fluorobenzoic acid: The parent compound without the ester group.

    Methyl 2-amino-4-morpholinobenzoate: Similar structure but without the fluorine atom.

Uniqueness

Methyl 2-amino-5-fluoro-4-morpholinobenzoate is unique due to the presence of both the fluorine atom and the morpholine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H15FN2O3

Molecular Weight

254.26 g/mol

IUPAC Name

methyl 2-amino-5-fluoro-4-morpholin-4-ylbenzoate

InChI

InChI=1S/C12H15FN2O3/c1-17-12(16)8-6-9(13)11(7-10(8)14)15-2-4-18-5-3-15/h6-7H,2-5,14H2,1H3

InChI Key

UJNUQTLHSPITTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)N2CCOCC2)F

Origin of Product

United States

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